molecular formula C28H54Hg B14299833 Di(tetradec-5-en-1-yl)mercury CAS No. 113714-66-2

Di(tetradec-5-en-1-yl)mercury

Cat. No.: B14299833
CAS No.: 113714-66-2
M. Wt: 591.3 g/mol
InChI Key: UUPVWJXFKYCLNT-UHFFFAOYSA-N
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Description

Di(tetradec-5-en-1-yl)mercury is an organomercury compound with the chemical formula C28H54Hg. It is characterized by the presence of two tetradec-5-en-1-yl groups attached to a central mercury atom. Organomercury compounds are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(tetradec-5-en-1-yl)mercury typically involves the reaction of tetradec-5-en-1-yl halides with mercury salts. One common method is the reaction of tetradec-5-en-1-yl chloride with mercuric chloride in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. Safety measures are also crucial due to the toxic nature of mercury compounds.

Chemical Reactions Analysis

Types of Reactions

Di(tetradec-5-en-1-yl)mercury can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury oxides and other by-products.

    Reduction: Reduction reactions can convert this compound to elemental mercury and corresponding hydrocarbons.

    Substitution: The tetradec-5-en-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while reduction can produce elemental mercury and alkenes.

Scientific Research Applications

Di(tetradec-5-en-1-yl)mercury has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its interactions with biological molecules and potential toxicological effects.

    Medicine: Investigated for its potential use in therapeutic applications, although its toxicity limits its direct use.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Di(tetradec-5-en-1-yl)mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can bind to sulfhydryl groups, disrupting normal cellular functions and leading to toxic effects. This interaction can affect various molecular pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • Methylmercury (CH3Hg+)
  • Ethylmercury (C2H5Hg+)
  • Phenylmercury (C6H5Hg+)

Comparison

Di(tetradec-5-en-1-yl)mercury is unique due to its long alkyl chains, which influence its chemical properties and interactions. Compared to methylmercury and ethylmercury, it has a higher molecular weight and different solubility characteristics. Its toxicity profile may also differ due to the presence of the tetradec-5-en-1-yl groups, which can affect its distribution and metabolism in biological systems.

Properties

113714-66-2

Molecular Formula

C28H54Hg

Molecular Weight

591.3 g/mol

IUPAC Name

bis(tetradec-5-enyl)mercury

InChI

InChI=1S/2C14H27.Hg/c2*1-3-5-7-9-11-13-14-12-10-8-6-4-2;/h2*9,11H,1,3-8,10,12-14H2,2H3;

InChI Key

UUPVWJXFKYCLNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCC[Hg]CCCCC=CCCCCCCCC

Origin of Product

United States

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